molecular formula C12H10BrN3OS B1466130 5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile CAS No. 1258440-58-2

5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile

Cat. No. B1466130
CAS RN: 1258440-58-2
M. Wt: 324.2 g/mol
InChI Key: FSJCPCOUVFFKJX-UHFFFAOYSA-N
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Description

5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile, also known as 5-(5-bromo-1,3,4-thiadiazol-2-yl)-2-benzonitril, is a chemical compound that has been studied for its potential applications in scientific research. It is a thiadiazole derivative, a type of heterocyclic compound that has five atoms in its ring structure. It is used as a reagent in organic synthesis, as an intermediate in pharmaceuticals, and in other applications.

Scientific Research Applications

  • Photodynamic Therapy Applications : A study by Pişkin et al. (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with thiadiazole derivatives. These compounds showed potential as Type II photosensitizers in photodynamic therapy for cancer treatment, due to their good fluorescence properties and high singlet oxygen quantum yield.

  • Antimicrobial Applications : Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazoles, including 5-bromo derivatives. These compounds displayed significant antibacterial and antifungal activity.

  • Antipsychotic and Anticonvulsant Agents : In a study by Kaur et al. (2012), various substituted benzoxazepine and benzothiazepine compounds, including those with thiadiazole moieties, were synthesized and screened for their antipsychotic and anticonvulsant activities. One compound in particular was identified as the most active in this series.

  • Photochemical Properties for Photodynamic Therapy : Şahal et al. (2018) researched the synthesis, characterization, and photochemical properties of zinc(II) phthalocyanine complexes substituted with thiadiazole derivatives, aimed at being used as photosensitizers in photodynamic therapy.

  • Antifungal and Antibacterial Agents : Shukla & Srivastava (2008) synthesized new thiadiazoles evaluated for their antifungal and antibacterial activities against various pathogens, suggesting the potential of these compounds in treating infections.

  • Molecular Organization Studies in Lipid Bilayers : Kluczyk et al. (2016) studied the molecular organization of thiadiazole derivatives in lipid bilayers, contributing to understanding how these compounds interact with biological membranes.

properties

IUPAC Name

5-(5-bromo-1,3,4-thiadiazol-2-yl)-2-propan-2-yloxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrN3OS/c1-7(2)17-10-4-3-8(5-9(10)6-14)11-15-16-12(13)18-11/h3-5,7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSJCPCOUVFFKJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C2=NN=C(S2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
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5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Reactant of Route 3
5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Reactant of Route 4
5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Reactant of Route 5
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5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile
Reactant of Route 6
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5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile

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